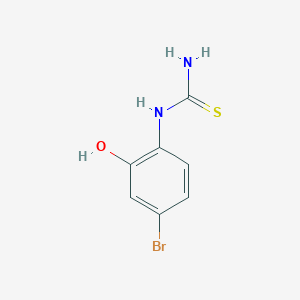

(4-Bromo-2-hydroxyphenyl)thiourea

Overview

Description

“(4-Bromo-2-hydroxyphenyl)thiourea” is an organosulfur compound . It has a CAS Number of 1404480-07-4 and a molecular weight of 247.12 . The IUPAC name for this compound is 1-(4-bromo-2-hydroxyphenyl)thiourea .

Synthesis Analysis

Thioureas, including “this compound”, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) . The linear formula for this compound is C7H7BrN2OS .Chemical Reactions Analysis

Thioureas, including “this compound”, can react with alkyl halides to give isothiouronium salts . On further hydrolysis, these salts result in the formation of thiol and urea .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 247.12 . The compound should be stored in a refrigerated environment .Scientific Research Applications

Hydroxyl Radical Scavenging and Protective Effects

Thiourea derivatives, including (4-Bromo-2-hydroxyphenyl)thiourea, are known for their potent scavenging properties of hydroxyl radicals (.OH) and their protective effects against oxidative damage. The study by Wasil et al. (1987) reveals that thiourea and its derivatives act as scavengers of HOCl, a potent oxidant produced by neutrophil myeloperoxidase, suggesting their potential in mitigating neutrophil-mediated tissue damage. This property underlines the potential of thiourea derivatives in studying the involvement of hydroxyl radicals in various disease models and their therapeutic applications in oxidative stress-related conditions (Wasil et al., 1987).

Antimicrobial and Anthelmintic Activities

Thiourea derivatives exhibit significant antimicrobial and anthelmintic activities. Bamnela and Shrivastava (2010) synthesized a series of thiourea derivatives and evaluated their biological activities. The findings indicate that these compounds possess considerable antimicrobial, anthelmintic, and insecticidal activities, demonstrating their potential as novel agents in the treatment and management of infections caused by various pathogens (Bamnela & Shrivastava, 2010).

Interaction with DNA and Antioxidant Properties

Tahir et al. (2015) explored the interaction of new nitrosubstituted acyl thiourea derivatives with DNA and their antioxidant properties. These derivatives, characterized by various analytical techniques, showed promising DNA-binding constants and exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities. Such interactions and properties suggest the potential application of thiourea derivatives in developing anticancer therapies and their role in managing oxidative stress and infections (Tahir et al., 2015).

Anti-Tuberculosis Drug Mechanism

Phetsuksiri et al. (2003) demonstrated the unique mechanism of action of the thiourea drug isoxyl (thiocarlide) against Mycobacterium tuberculosis. Isoxyl effectively inhibits the synthesis of oleic and tuberculostearic acids in M. tuberculosis, indicating a potential target for thiourea derivatives in tuberculosis treatment. This study highlights the role of membrane-bound Δ9-desaturase as a therapeutic target and supports the development of thiourea-based drugs for managing multidrug-resistant tuberculosis strains (Phetsuksiri et al., 2003).

Safety and Hazards

Mechanism of Action

Thiourea derivatives have been reported to have promising antimicrobial and antiproliferative activities . They have been used in the study of pharmacological activities of newly synthesized compounds . The antimicrobial activity results revealed that certain compounds have promising antimicrobial activity . Anticancer screening results indicated that certain compounds were found to be the most active ones against breast cancer cell line .

In terms of environmental factors, urea and thiourea, as common fertilizers in agriculture, have a significant impact on the atmospheric environment . They may contribute toward particle formation in marine environments and Asia region where the concentration of thiourea and urea has been increasing for a few years .

Properties

IUPAC Name |

(4-bromo-2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZPLAFVUUMOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

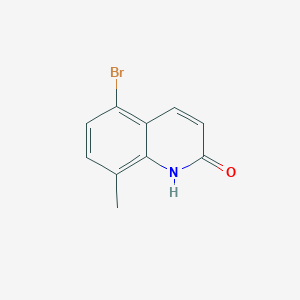

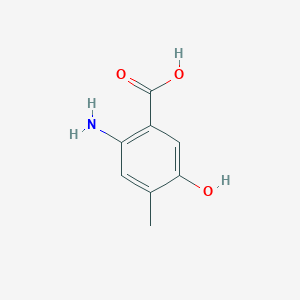

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)